4-Methoxy-1,2-benzenedimethanol

Solubility Separation Science Process Chemistry

Researchers needing a stable, easy-to-handle aromatic diol for multi-step syntheses often face low-melting solids that complicate weighing and transfer. 4-Methoxy-1,2-benzenedimethanol (CAS 36132-95-3) overcomes this with a 70-72 °C melting point, remaining free-flowing at ambient conditions. - Stable solid simplifies kilo-lab handling, unlike low-melting 4-methoxybenzyl alcohol. - Low water solubility (39 g/L) enables straightforward organic-phase work-up. - Ortho-dimethanol geometry provides distinct cross-linking and heterocyclic annulation reactivity.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 36132-95-3
Cat. No. B1590509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1,2-benzenedimethanol
CAS36132-95-3
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CO)CO
InChIInChI=1S/C9H12O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,10-11H,5-6H2,1H3
InChIKeyMGCMGVSCUAVGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1,2-benzenedimethanol: Versatile Building Block


4-Methoxy-1,2-benzenedimethanol (CAS 36132-95-3), also known as 3,4-bis(hydroxymethyl)anisole, is a difunctional aromatic diol with a molecular formula of C9H12O3 and a molecular weight of 168.19 g/mol . This solid compound, characterized by a methoxy group at the para position and two primary alcohol groups on a benzene ring, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers . Its unique substitution pattern enables distinct reactivity pathways compared to its simpler analogs, making it a valuable building block for complex molecule construction.

Why 4-Methoxy-1,2-benzenedimethanol Has No Direct Substitute


Direct substitution of 4-Methoxy-1,2-benzenedimethanol with simpler benzenedimethanols or benzyl alcohols is not feasible due to significant differences in physicochemical properties and reactivity profiles. The presence of the 4-methoxy substituent dramatically alters solubility, melting point, and electronic character compared to the unsubstituted 1,2-benzenedimethanol . This modification impacts both the compound's handling in synthetic workflows and its behavior in downstream reactions. Furthermore, the ortho-arrangement of the two hydroxymethyl groups in 4-Methoxy-1,2-benzenedimethanol confers a distinct geometric constraint and reactivity profile that is absent in compounds like 4-methoxybenzyl alcohol, which possesses only a single hydroxymethyl group [1]. These differences necessitate a targeted procurement strategy based on specific application requirements.

4-Methoxy-1,2-benzenedimethanol: Quantitative Differentiation


Lower Aqueous Solubility vs. 1,2-Benzenedimethanol

4-Methoxy-1,2-benzenedimethanol exhibits significantly lower water solubility compared to the unsubstituted 1,2-benzenedimethanol. This difference directly impacts work-up procedures and solvent selection in multi-step syntheses, favoring the methoxy derivative for applications requiring organic-phase partitioning .

Solubility Separation Science Process Chemistry

Higher Melting Point vs. 4-Methoxybenzyl Alcohol

The melting point of 4-Methoxy-1,2-benzenedimethanol (70-72 °C) is substantially higher than that of the mono-alcohol analog 4-methoxybenzyl alcohol (22-25 °C) . This difference is attributed to the increased hydrogen-bonding network enabled by the second hydroxymethyl group, resulting in a crystalline solid at room temperature rather than a liquid or low-melting solid.

Solid-State Chemistry Formulation Storage Stability

Higher Density vs. 1,4-Benzenedimethanol

4-Methoxy-1,2-benzenedimethanol possesses a higher calculated density (1.192 g/cm³) compared to the regioisomeric 1,4-benzenedimethanol (1.074 g/cm³) . This difference, coupled with a lower melting point than the 1,4-isomer (70-72 °C vs. 114-118 °C), reflects distinct intermolecular interactions and packing arrangements in the solid state.

Crystallography Materials Science Polymer Chemistry

Precursor to Bioactive Heterocycles

4-Methoxy-1,2-benzenedimethanol has been explicitly utilized as a starting material for the synthesis of 6-methoxybenzo[f]indanetrione, a compound investigated for potential biological activity [1]. This specific application is not documented for simpler analogs like 1,2-benzenedimethanol or 4-methoxybenzyl alcohol, highlighting its unique synthetic utility.

Medicinal Chemistry Heterocyclic Synthesis Antimicrobial Agents

Predicted pKa Difference

The predicted acid dissociation constant (pKa) for 4-Methoxy-1,2-benzenedimethanol is 14.33 ± 0.10 . While a direct experimental comparison for an analog is not available in the retrieved data, this value provides a crucial benchmark for predicting the compound's behavior in acid-catalyzed or base-mediated reactions, such as esterifications or etherifications, which are fundamental to its use as a synthetic intermediate.

Physical Organic Chemistry Reaction Optimization Mechanistic Studies

4-Methoxy-1,2-benzenedimethanol: Optimized Applications


Heterocyclic Scaffolds for Medicinal Chemistry

The documented use of 4-Methoxy-1,2-benzenedimethanol in the synthesis of 6-methoxybenzo[f]indanetrione makes it a preferred starting material for medicinal chemists exploring novel heterocyclic cores. Its lower water solubility (39 g/L) facilitates straightforward organic-phase work-up, a significant advantage in multi-step syntheses .

Specialty Polymers and Resins

The unique combination of a rigid aromatic core, a para-methoxy substituent, and two primary alcohol functionalities in 4-Methoxy-1,2-benzenedimethanol offers distinct cross-linking capabilities. Its higher density (1.192 g/cm³) and specific melting point (70-72 °C) compared to 1,4-benzenedimethanol provide material scientists with a tunable building block for designing polymers with tailored thermal and mechanical properties .

Robust Solid Intermediate for Process Chemistry

The relatively high melting point of 4-Methoxy-1,2-benzenedimethanol (70-72 °C) ensures it remains a stable, free-flowing solid under typical ambient storage and handling conditions, unlike the low-melting 4-methoxybenzyl alcohol (22-25 °C). This physical characteristic simplifies weighing, transfer, and storage in kilo-lab and pilot plant settings, reducing operational complexity and improving safety .

Technical Documentation Hub

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